molecular formula C16H15N3O6S B3536239 N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide

N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide

Cat. No.: B3536239
M. Wt: 377.4 g/mol
InChI Key: KTKXCRWMSMSGPD-UHFFFAOYSA-N
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Description

N-[4-(Acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide is a synthetic benzamide derivative incorporating a sulfonamide pharmacophore, making it a compound of significant interest in medicinal chemistry and drug discovery research. This structure is closely related to a class of acetamidosulfonamide derivatives that have been synthesized and investigated for their potential antioxidant and antimicrobial activities . The molecular framework, which features a nitro group and a methyl-substituted benzamide, is commonly explored in the development of pharmaceutical intermediates and bioactive compounds . Researchers utilize this compound and its analogs as key building blocks in organic synthesis and for probing biological mechanisms. The presence of the sulfonamide group is a notable feature, as this moiety is found in many drugs with diverse applications, including antimicrobial and antioxidant agents . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6S/c1-10-4-3-5-14(15(10)19(22)23)16(21)17-12-6-8-13(9-7-12)26(24,25)18-11(2)20/h3-9H,1-2H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKXCRWMSMSGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Acetylation: The addition of an acetyl group to the amine group.

    Amidation: The formation of the amide bond between the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitrobenzamide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and selected analogs (see ):

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Hypothesized Impact of Substituents
N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide (Target) 389.38 2-nitro, 3-methyl, 4-(acetylsulfamoyl)phenyl Amide, acetylated sulfonamide, nitro Increased lipophilicity; potential metabolic stability
3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 375.39 3-nitro, ethyl linker, 4-sulfamoylphenyl Amide, sulfonamide, nitro Ethyl linker may improve conformational flexibility
N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]-3-nitrobenzamide 402.40 3-nitro, 4-(5-methylisoxazole sulfamoyl)phenyl Amide, sulfonamide, nitro, isoxazole Isoxazole enhances hydrogen bonding capacity
N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-3-methyl-2-nitrobenzamide 416.82 5-chloro, 2-triazole, 3-methyl, 2-nitro Amide, nitro, triazole, chloro Chloro group increases lipophilicity; triazole improves target interaction
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-morpholinosulfonyl-benzamide 529.55 Benzothiazole, morpholinosulfonyl, 6-acetamido, 3-(2-methoxyethyl) Amide, sulfonamide, benzothiazole, morpholine Benzothiazole enhances π-π stacking interactions

Key Observations

Sulfonamide Modifications: The target compound’s acetylated sulfonamide (CH₃CO-NH-SO₂-) contrasts with the simpler sulfamoyl (NH₂-SO₂-) group in . Acetylation may reduce hydrogen-bonding capacity but improve metabolic stability by shielding the sulfonamide from enzymatic degradation.

Aromatic Ring Substitutions :

  • The 3-methyl-2-nitrobenzamide core is conserved in the target and . However, replaces the sulfonamide with a chloro-triazole system, which could enhance hydrophobic interactions and target selectivity .

Heterocyclic Additions: Compounds in (isoxazole) and (benzothiazole) incorporate heterocycles that may influence electronic properties and binding affinity. For example, benzothiazole derivatives are known for their role in kinase inhibition due to planar aromatic systems .

Implications of Structural Differences

  • Lipophilicity : Chloro () and acetylated (Target) groups enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Metabolic Stability: Acetylation (Target) and morpholinosulfonyl () groups could reduce oxidative metabolism compared to non-acetylated analogs.
  • Target Interaction : Heterocycles like isoxazole () and triazole () may engage in specific hydrogen bonds or dipole interactions with biological targets.

Biological Activity

N-[4-(Acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H13N3O6S
  • CAS Number : 2853196

The compound features a nitro group, which is known to enhance biological activity through various mechanisms, including antimicrobial and anti-inflammatory effects.

1. Antimicrobial Activity

Nitro compounds, including this compound, have demonstrated significant antimicrobial properties. The mechanism generally involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus20 µM
Escherichia coli15 µM
Pseudomonas aeruginosa30 µM

These findings indicate that the compound's nitro group plays a crucial role in its efficacy against common bacterial infections.

2. Anti-Inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Research indicates that it inhibits key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Case Study: Inhibition of Inflammatory Markers

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in TNF-α and IL-1β levels in macrophage cultures, suggesting its potential as an anti-inflammatory agent.

Table 2: Effect on Inflammatory Mediators

MediatorControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α1505066.67
IL-1β1203075.00

These results highlight the compound's potential for therapeutic applications in inflammatory diseases.

3. Anticancer Potential

The nitro group is also associated with anticancer activity. Studies have shown that nitrobenzamide derivatives can induce apoptosis in cancer cells through various pathways.

Mechanism of Action: Apoptosis Induction

Research indicates that this compound activates caspase pathways, leading to programmed cell death in several cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via amide coupling between 4-(acetylsulfamoyl)aniline and 3-methyl-2-nitrobenzoyl chloride. Optimize reaction conditions (e.g., solvent: dry DMF or THF; temperature: 0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .
  • Validation : Monitor reaction progress using TLC and confirm final structure via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign peaks for the acetyl sulfamoyl, nitro, and methyl groups (δ2.3ppm\delta \sim 2.3 \, \text{ppm} for methyl, δ8.1ppm\delta \sim 8.1 \, \text{ppm} for aromatic protons) .
  • UV-Vis Spectroscopy : Identify π\pi-π\pi^* transitions in the nitrobenzamide moiety (λmax270300nm\lambda_{\text{max}} \sim 270–300 \, \text{nm}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. How can researchers screen this compound for initial biological activity?

  • Approach : Use in vitro assays such as:

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Kinetic assays targeting acetylcholinesterase or kinases, given the sulfamoyl group’s potential interaction with catalytic sites .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Protocol : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXT for structure solution and SHELXL for refinement. Validate geometry using ORTEP-3 and check for disorders or twinning with PLATON .
  • Data Interpretation : Analyze bond lengths (e.g., C–NO2_2: ~1.48 Å) and torsional angles to confirm planarity of the nitrobenzamide group .

Q. What strategies are effective for establishing structure-activity relationships (SAR) with derivatives?

  • Design : Synthesize analogs by modifying:

  • Nitro Group : Reduce to amine or replace with cyano to assess electron-withdrawing effects .
  • Acetylsulfamoyl Group : Substitute with sulfonamide or carboxylate to alter hydrophilicity .
    • Evaluation : Compare IC50_{50} values in biological assays and correlate with Hammett constants or logP values .

Q. How should researchers address contradictions in biological data (e.g., varying IC50_{50} values across studies)?

  • Troubleshooting :

  • Assay Consistency : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Compound Stability : Verify integrity via HPLC before assays; degradation under light or humidity may skew results .
  • Statistical Analysis : Use ANOVA with post-hoc tests to identify outliers .

Q. What computational methods can predict the compound’s interaction with biological targets?

  • Modeling : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2, EGFR). Focus on hydrogen bonding between the sulfamoyl group and active-site residues (e.g., Arg513 in COX-2) .
  • Validation : Compare docking scores with experimental IC50_{50} values and refine force fields using MD simulations (GROMACS) .

Q. How does the nitro group influence the compound’s stability under physiological conditions?

  • Degradation Studies :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor via HPLC. Nitro groups typically resist hydrolysis but may undergo reduction in vivo .
  • Photodegradation : Expose to UV light (254 nm) and quantify degradation products (e.g., nitroso derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide
Reactant of Route 2
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N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.